Esperamicin

描述

Context of Enediyne Natural Products in Chemical Biology

Enediyne natural products are a unique class of microbial metabolites characterized by a distinctive nine- or ten-membered ring system containing two acetylenic groups conjugated to a double bond. acs.orgoup.com This structural motif, known as the enediyne core, confers upon these molecules the remarkable ability to undergo cycloaromatization reactions, such as the Bergman or Myers-Saito cyclization, to generate highly reactive benzenoid diradicals. acs.orgresearchgate.net When formed in the minor groove of DNA, these diradicals can abstract hydrogen atoms from the sugar-phosphate backbone, leading to DNA strand scission. acs.orgoup.com This potent DNA-damaging capability is the basis for their significant cytotoxic and antitumor properties. oup.comontosight.ai

The enediyne family includes well-known members such as calicheamicins, dynemicins, and neocarzinostatin, which have been pivotal in advancing the field of chemical biology and have served as warheads in antibody-drug conjugates (ADCs) for targeted cancer therapy. oup.comresearchgate.netufl.edu The intricate structures and potent biological activities of enediynes have made them compelling targets for total synthesis and biosynthetic studies, driving innovation in synthetic methodology and providing insights into the enzymatic machinery responsible for their production. ufl.edupnas.org Despite their potential, the clinical development of many enediynes has been hampered by their high toxicity. ontosight.aiindiana.edu

Historical Perspective of Esperamicin Discovery and its Significance as a Research Scaffold

The esperamicins were first reported in 1985, isolated from the fermentation broth of the bacterium Actinomadura verrucosospora. ebi.ac.uknih.gov Subsequent research led to the isolation of several analogs, with this compound A1 being the most extensively studied member of this class. wikipedia.org The structural elucidation of the esperamicins in 1987 revealed their characteristic enediyne core within a bicyclo[7.3.1]tridecane system, which also features a novel methyl trisulfide group that acts as a trigger for the cycloaromatization cascade. ebi.ac.uknih.gov

The discovery of esperamicins, alongside the closely related calicheamicins, was a landmark event in natural product chemistry and cancer research. indiana.edu These molecules were found to be among the most potent antitumor agents known at the time. wikipedia.org The unique mechanism of action, involving reductive activation of the trisulfide to initiate DNA cleavage, provided a new paradigm for the design of DNA-damaging agents. indiana.edunih.gov The complex and challenging structure of esperamicins has made them a significant scaffold for research in total synthesis and the development of novel synthetic strategies. rice.edursc.org

Overview of Key Academic Research Areas for this compound and its Analogs

Research on this compound and its analogs has been multifaceted, spanning several key areas:

Mechanism of Action Studies: A primary focus has been to unravel the detailed molecular mechanism of this compound's action. This includes understanding how the oligosaccharide side chains guide the molecule to the minor groove of DNA, the specifics of the trisulfide trigger activation, the kinetics of the Bergman cyclization, and the sequence selectivity of DNA cleavage. nih.gov It has been shown that the cleavage of DNA by this compound is significantly accelerated in the presence of thiol compounds. ebi.ac.ukwikipedia.org The preferential cutting sites of this compound are at thymidylate residues, with a frequency of nucleobase attack in the order of T > C > A > G. ebi.ac.uk

Total Synthesis and Methodology Development: The complex architecture of this compound has presented a formidable challenge to synthetic chemists. Research in this area has focused on the total synthesis of the natural product and its constituent parts, such as the intricate trisaccharide moiety. rice.edursc.orgrsc.org These efforts have led to the development of new synthetic methods, particularly for the construction of the enediyne core and the unusual glycosidic linkages. rsc.org

Biosynthesis and Genetic Engineering: Understanding the biosynthetic pathway of this compound is another critical area of research. Studies have shown that the enediyne core is synthesized via the polyketide pathway. oup.comoup.comnih.gov Researchers have investigated the incorporation of labeled precursors to elucidate the origin of each atom in the complex structure. acs.orgacs.org This knowledge opens up possibilities for genetic engineering of the producing organism to generate novel analogs with potentially improved therapeutic properties.

Design and Synthesis of Analogs: To overcome the high toxicity of the natural product, significant effort has been dedicated to the design and synthesis of simplified and modified analogs of this compound. nih.govresearchgate.net These studies aim to separate the DNA-binding and DNA-cleaving functionalities and to create molecules with improved selectivity for cancer cells. For instance, the pendant aromatic chromophore of this compound A1 is thought to aid in cellular uptake but may hinder the formation of double-strand DNA breaks. nih.govnih.gov The synthesis of analogs where parts of the oligosaccharide are replaced with other functionalities has been explored to understand the structure-activity relationship. researchgate.net

Compound Information

Research Findings on this compound Analogs

属性

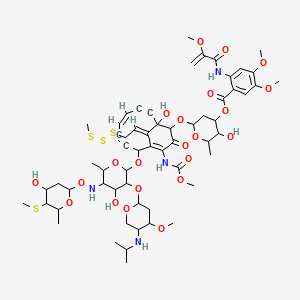

分子式 |

C59H80N4O22S4 |

|---|---|

分子量 |

1325.5 g/mol |

IUPAC 名称 |

[3-hydroxy-6-[[(5Z,13E)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |

InChI |

InChI=1S/C59H80N4O22S4/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19+ |

InChI 键 |

LJQQFQHBKUKHIS-WJHRIEJJSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

手性 SMILES |

CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |

同义词 |

BBM 1675A BBM-1675A BMY 28175 BMY-28175 esperamicin esperamicin A1 |

产品来源 |

United States |

Origin and Biosynthetic Research

Discovery from Actinomadura Species and Producer Strain Characterization

Esperamicins were first isolated from the fermentation broth of the bacterium Actinomadura verrucosospora. srce.hrnih.govontosight.ai The producing organism was originally collected from Pto Esperanza in Argentina, which is reflected in the name of the compound. srce.hr The producing strain has been identified as Actinomadura verrucosospora ATCC 39334. nih.gov

Actinomadura is a genus of Gram-positive bacteria belonging to the family Thermomonosporaceae. nih.gov These bacteria are known for their ability to produce a wide variety of secondary metabolites with diverse biological activities, including antimicrobial and antitumor properties. nih.govresearchgate.net The discovery of esperamicin from an Actinomadura species highlighted the potential of this genus as a source for novel drug leads. nih.gov

Characterization of the producing strain involves standard microbiological techniques, including analysis of its 16S rDNA sequence to determine its phylogenetic relationship to other bacteria. google.com Fermentation conditions for the production of this compound by Actinomadura verrucosospora have been studied to optimize yields. nih.govresearchgate.net

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of the complex this compound molecule has been a subject of intensive research. Understanding this pathway is crucial for efforts to engineer the production of novel analogs with improved therapeutic properties.

Identification of Polyketide Synthase (PKS) Involvement and Precursors

Like other enediyne compounds, the core of this compound is assembled by a type I iterative polyketide synthase (PKS). nih.govntu.edu.sg Early studies using labeled precursors demonstrated that the enediyne core is derived from acetate units. ntu.edu.sg Experiments with the fatty acid synthesis inhibitor cerulenin showed that while it inhibited this compound production, the addition of oleate did not restore it, indicating that the polyketide chain is synthesized de novo from acetate and not from the cleavage of a pre-existing fatty acid. ntu.edu.sg

The PKS responsible for enediyne biosynthesis, often referred to as PKSE, iteratively condenses malonyl-CoA units to generate a linear polyketide chain. nih.gov This polyketide chain is the precursor to the characteristic enediyne core. nih.govntu.edu.sg

Characterization of Biosynthetic Gene Clusters (BGCs) and Enzymes

The genes responsible for this compound biosynthesis are organized in a biosynthetic gene cluster (BGC). nih.gov The BGC for this compound shares significant homology with the BGCs of other 10-membered enediynes, such as calicheamicin. acs.org These clusters typically contain the core PKS genes along with a suite of genes encoding tailoring enzymes responsible for cyclization, oxidation, glycosylation, and other modifications that lead to the final complex structure of the natural product. acs.org

Genome mining efforts have identified numerous BGCs with the potential to produce enediyne compounds in various actinomycete strains, including alternative this compound producers. nih.govnih.gov The characterization of these clusters has revealed a conserved set of "warhead" genes responsible for the synthesis of the enediyne core. ntu.edu.sg However, the genes responsible for the tailoring steps, which generate the structural diversity within the enediyne family, are more variable.

Several enzymes from the related calicheamicin pathway, which shares a common ancestor with the this compound pathway, have been characterized. These include proteins involved in self-resistance, preventing the producing organism from being harmed by its own toxic product. acs.org For instance, CalU16 and CalU19 are self-sacrifice resistance proteins that protect the producer. acs.org

Strategies for Biosynthetic Engineering and Analog Diversification

Understanding the this compound BGC opens up possibilities for biosynthetic engineering to create novel analogs. One key strategy is the manipulation of the PKS and tailoring enzymes to alter the structure of the final product. For example, by swapping or modifying domains within the PKS, it may be possible to generate novel polyketide backbones.

Another approach is to modify the tailoring steps. This could involve inactivating genes responsible for specific modifications or introducing new tailoring enzymes from other biosynthetic pathways. For example, altering the glycosylation pattern can have a significant impact on the biological activity and pharmacological properties of the compound.

The discovery of new enediyne BGCs through genome mining provides a rich source of new genes and enzymes that can be used in these engineering efforts. nih.gov By combining genes from different enediyne pathways, it may be possible to generate a wide range of novel and potentially more effective antitumor agents.

Structural Elucidation and Advanced Characterization

Application of Advanced Spectroscopic and Structural Biology Techniques (e.g., NMR, X-ray, Molecular Dynamics) for Esperamicin-DNA Complexes

The three-dimensional structure of the complex formed between this compound A1 and a DNA duplex has been determined using a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics (MD) simulations. nih.govrcsb.org These studies, particularly on the this compound A1-d(C-G-G-A-T-C-C-G) duplex complex, have been pivotal in elucidating the precise binding mode. nih.gov The resulting solution structure, available under the PDB accession code 1PIK, reveals that this compound A1 binds within the minor groove of the DNA. rcsb.org

The combined NMR and MD analysis demonstrates that the methoxyacrylyl-anthranilate portion of the chromophore intercalates into the DNA helix, specifically at the (G2-G3)·(C6'-C7') step. nih.govrcsb.org This intercalation, along with the minor groove binding of the trisaccharide unit, serves to rigidly anchor the reactive enediyne core. rcsb.org This precise positioning aligns the pro-radical carbon atoms of the enediyne (C-3 and C-6) near their target hydrogen atoms on the DNA backbone (the H-5' of a cytosine and H-1' of a cytosine on the opposite strand, respectively), priming the molecule for DNA cleavage. nih.govrcsb.org The development of high-resolution X-ray diffraction and NMR techniques has been fundamental to understanding these detailed DNA-drug interactions. srce.hr

| Technique | Key Finding for this compound-DNA Complex | Reference |

|---|---|---|

| NMR Spectroscopy | Provided distance restraints confirming minor groove binding and intercalation of the anthranilate moiety. Identified specific proton-proton interactions (NOEs) between the drug and DNA. | nih.gov |

| Molecular Dynamics (MD) | Refined the solution structure, showing rigid anchoring of the enediyne core and localized DNA conformational changes (unwinding and groove widening). | acs.org |

| X-ray Crystallography | Determined the crystal structure of this compound X, an analog, providing conformational data for parts of the molecule. | acs.org |

Stereochemical Analysis and Conformational Studies of the this compound Scaffold

The absolute stereochemistry of the complex carbohydrate domains of this compound has been established through dedicated stereochemical studies. The hydroxyamino sugar fragment (ring A) has been assigned the β-D-gluco-hexopyranose configuration. researchgate.netglobalauthorid.com This determination was a crucial step in defining the complete absolute configuration of the carbohydrate portion of the esperamicins. researchgate.net

Conformational analysis, informed by the crystal structure of this compound X and the NMR solution structure of the this compound A1-DNA complex, reveals specific orientations of the different structural units. For instance, the conformations of the methoxyacrylyl anthranilate and the fucose ring (ring D) in the DNA-bound state are similar to those observed in the crystal structure of this compound X, which lacks the A-B-C trisaccharide. The unusual NH-O linkage between the hydroxyamino sugar (A) and the thiomethyl sugar (B) adopts a specific eclipsed conformation in the refined structures, which is critical for orienting these sugars correctly within the minor groove.

Role of Specific Structural Moieties (Chromophore, Trisaccharide) in DNA Interaction

The trisaccharide moiety (rings A, B, and C) is essential for anchoring the molecule deep within the DNA minor groove. This sugar segment acts as one prong of a clamp, ensuring stable binding. The sugars possess unusual functional groups, such as deoxy and methylated positions, which favor hydrophobic interactions with the walls of the minor groove. The thiomethyl sugar (ring B) is buried particularly deep in the groove, with its polarizable sulfur atom positioned to potentially form a hydrogen bond with an exposed amino proton of a guanine base. nih.govrcsb.org The critical importance of this trisaccharide unit is highlighted by the fact that this compound D, which lacks the thiomethyl sugar, exhibits a dramatic loss of activity compared to this compound A1. vulcanchem.com

The chromophore , which consists of the enediyne core attached to a 2-deoxy-L-fucose-anthranilate moiety (rings D and E), is responsible for the DNA cleavage chemistry and contributes to binding specificity. The methoxyacrylyl-anthranilate portion of the chromophore acts as an intercalator, inserting between base pairs from the minor groove side. acs.org This intercalation is a key factor in the sequence-specific binding of this compound A1. The role of this intercalator is further emphasized by comparing this compound A1 with this compound C, which lacks this functionality and shows different DNA cleavage selectivity. While the pendant aromatic chromophore may aid in the uptake of the drug into cells, it has also been suggested that it might slightly hinder the formation of double-strand DNA breaks. nih.govpnas.org

| Structural Moiety | Primary Function in DNA Interaction | Key Structural Features | Reference |

|---|---|---|---|

| A-B-C Trisaccharide | Anchors the molecule in the DNA minor groove. | Deoxy and methylated sugars for hydrophobic interactions; unique NH-O linkage for specific conformation. | vulcanchem.com |

| Chromophore (Enediyne Core) | Performs the DNA strand cleavage via Bergman cyclization. | Bicyclo[7.3.1] ring system containing a reactive 1,5-diyn-3-ene. | nih.gov |

| Chromophore (Anthranilate-Fucose) | Intercalates between DNA base pairs, contributing to binding specificity. | Planar aromatic anthranilate ring system. | nih.govnih.gov |

Molecular Mechanism of Action

DNA Binding and Recognition by Esperamicin

The initial and crucial step in this compound's mechanism is its ability to bind to the DNA double helix with a degree of sequence preference. This binding is a prerequisite for the subsequent chemical reactions that lead to DNA damage. The interaction is primarily characterized by minor groove binding and intercalation. nih.gov

Minor Groove Binding and Intercalation

This compound A1, a well-studied member of the this compound family, anchors itself within the minor groove of the DNA. nih.gov This interaction is facilitated by its complex oligosaccharide side chains. Specifically, the A-B-C trisaccharide moiety of this compound A1 settles into the minor groove, while the methoxyacrylyl-anthranilate portion of the molecule intercalates, or inserts itself, between the base pairs of the DNA helix. This dual mode of binding, involving both groove binding and intercalation, serves to rigidly position the reactive enediyne core of the molecule in close proximity to the DNA backbone. nih.gov

Structural studies have revealed that the thiomethyl sugar (ring B) of the trisaccharide is buried deep within the minor groove. nih.gov The sulfur atom of this sugar residue is positioned in a way that it can form a hydrogen bond with an exposed amino proton of a guanine base, further stabilizing the complex. nih.gov The intercalation of the anthranilate ring causes a localized unwinding of the DNA helix and a widening of the minor groove at the binding site. nih.gov

Sequence Selectivity and Recognition Motifs

While not exhibiting absolute sequence specificity, this compound does show a preference for certain DNA sequences. The primary determinant of this selectivity is the diacetylenic ring core itself. nih.gov However, the sugar moieties, although not directly responsible for sequence recognition, significantly influence the efficiency of DNA cleavage by promoting non-specific interactions with the DNA. nih.gov

Studies have shown that this compound preferentially cleaves at pyrimidine residues, with the order of preference being T > C > A > G. It favors cleavage at specific sequences such as 5'-TG-3' and 5'-CG-3'. pnas.org The binding and subsequent cleavage patterns are influenced by the local DNA structure. For instance, the presence of minor groove binding drugs like netropsin and distamycin A can alter the cleavage pattern of this compound, further supporting its interaction within the minor groove. pnas.org

The sequence preference is a result of the complementary fit between the drug and the floor of the minor groove, favorable stacking interactions between the intercalating anthranilate ring and adjacent purine bases, and intermolecular hydrogen bonds. nih.gov

Activation Chemistry and Diradical Formation

The DNA-bound this compound is a stable prodrug that requires activation to unleash its DNA-cleaving potential. This activation involves a cascade of chemical reactions culminating in the formation of a highly reactive diradical species. ontosight.ainih.govontosight.ai

Thiol-Mediated Activation and Bergman Cycloaromatization

The activation of this compound is typically initiated by the presence of a thiol-containing compound, such as dithiothreitol. nih.govsrce.hr The process begins with the reduction of the methyl trisulfide group in the this compound molecule to a thiolate anion. nih.gov This is followed by a Michael addition of the newly formed anion across an α,β-unsaturated ketone within the molecule's core. nih.gov

This intramolecular reaction leads to a critical conformational change in the bicyclic core of this compound. This change brings the two acetylene groups of the enediyne moiety into close proximity, setting the stage for a Bergman cycloaromatization reaction. nih.govsrce.hr The Bergman cyclization is a pericyclic reaction that converts the enediyne into a highly reactive 1,4-didehydrobenzene, or p-benzyne, diradical. ontosight.aiontosight.aisrce.hr

Generation of Reactive Diradical Species

The product of the Bergman cycloaromatization is a highly unstable and reactive diradical species. nih.govsrce.hrpnas.org This diradical is the ultimate DNA-damaging agent. nih.gov The rigid positioning of the this compound molecule within the DNA minor groove ensures that this reactive species is generated in the immediate vicinity of the DNA backbone, poised to abstract hydrogen atoms. nih.gov

DNA Damage Induction by this compound

Once formed, the p-benzyne diradical rapidly abstracts hydrogen atoms from the sugar-phosphate backbone of the DNA. ontosight.aiontosight.ai This hydrogen abstraction initiates a series of events that ultimately lead to the cleavage of the DNA strands. ontosight.ainih.gov

The primary targets for hydrogen abstraction are the C-5' and C-1' hydrogens of the deoxyribose sugar units. The abstraction of these hydrogen atoms leads to the formation of sugar radicals, which can then undergo further reactions, including the incorporation of oxygen, to produce strand breaks. nih.gov this compound is capable of causing both single-strand and double-strand breaks in DNA. ontosight.ainih.govpnas.org The ability to induce double-strand breaks is a key factor in its potent cytotoxic activity. ontosight.ai

The efficiency and location of DNA damage can be influenced by the chromatin structure in living cells. For instance, nucleosomes can modulate the extent of damage, and the presence of transcription factors can either suppress or enhance cleavage at specific sites. mit.educapes.gov.br However, the fundamental DNA sequence preference remains a major determinant of the location of the damage. capes.gov.br

It is noteworthy that this compound's DNA cleavage can also be triggered by heat or UV light, although the resulting cleavage patterns may differ from those induced by thiol activation. nih.govresearchgate.net

Hydrogen Atom Abstraction from Deoxyribose Backbone

The cytotoxic action of this compound is initiated through the generation of highly reactive radical species that chemically modify DNA. ontosight.ai The activation of this compound's enediyne core, often triggered by cellular reducing agents like thiols, leads to a Bergman cyclization reaction. ontosight.ainih.govpnas.org This reaction transforms the enediyne structure into a transient but highly reactive p-benzyne or phenylene diradical. nih.govpnas.orgnih.gov This diradical is the active form of the drug responsible for its DNA-damaging effects. nih.govpnas.org

Once formed in proximity to DNA, this diradical species abstracts hydrogen atoms from the sugar-phosphate backbone, specifically from the deoxyribose moieties. ontosight.ainih.govontosight.ai This hydrogen abstraction is a critical step in the DNA cleavage mechanism. nih.gov Studies have identified specific sites on the deoxyribose sugar that are targeted by the this compound diradical. The primary sites of hydrogen abstraction are the C-5' and C-1' positions of the deoxyribose sugar. Research indicates a preference for abstracting the C-5' hydrogen atom, which accounts for a significant portion of the DNA cleavage events. srce.hr Less frequently, hydrogen atoms may also be abstracted from the C-4' position. srce.hr The abstraction of these hydrogen atoms from the deoxyribose backbone generates deoxyribose-centered radicals, which then undergo further reactions leading to strand breaks. nih.govnih.gov

This compound exhibits a preference for cleaving DNA at specific nucleotide sequences. It preferentially attacks pyrimidine residues, with a higher frequency at thymidylate (T) and cytidylate (C) bases compared to purine bases. wikipedia.orgnih.gov The observed order of nucleobase attack preference is T > C > A > G. wikipedia.orgnih.gov

| Target Site on Deoxyribose | Frequency of Attack | Reference |

| C-5' Hydrogen | Major site of abstraction, causing ~80% of cleavages. | srce.hr |

| C-1' Hydrogen | Secondary site of abstraction. | srce.hr |

| C-4' Hydrogen | Minor site of abstraction. | srce.hr |

Single-Strand Break (SSB) and Double-Strand Break (DSB) Formation

The generation of deoxyribose radicals following hydrogen atom abstraction directly leads to the cleavage of the DNA phosphodiester backbone, resulting in the formation of both single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.govpnas.orgnih.govpnas.org The ability to induce DSBs, which are particularly difficult for cells to repair, is a key factor in the high cytotoxicity of enediyne antibiotics like this compound. ontosight.ainih.gov

The ratio of SSBs to DSBs can be influenced by the specific structure of the this compound analogue. This compound A1, for instance, has been observed to primarily induce single-strand breaks. researchgate.net This is thought to be due to the rigidity of its molecular structure. The A-B-C trisaccharide and the methoxyacrylyl-anthranilate moieties anchor the molecule in the minor groove of DNA, which may restrict the flexibility needed for the reactive diradical to position itself optimally for abstracting hydrogen atoms from both strands to create a DSB. In contrast, this compound D, which does not have the methoxyacrylyl-anthranilate group, is noted to be an efficient inducer of double-strand breaks. The formation of bistranded lesions by this compound A1 has been shown to involve hydrogen abstraction from the H-5' and H-1' positions on opposing strands.

| This compound Analogue | Predominant Break Type | Rationale | Reference |

| This compound A1 | Single-Strand Breaks (SSBs) | Rigid structure anchored in DNA minor groove may hinder optimal positioning for DSBs. | researchgate.net |

| This compound D | Double-Strand Breaks (DSBs) | Lacks the bulky group that confers rigidity, allowing more flexibility. |

Structure-activity Relationship Sar Studies and Analog Development

Design and Synthesis of Esperamicin Analogs

The intricate structure of this compound has made the design and synthesis of its analogs a significant challenge for organic chemists. Research efforts have focused on several strategies, including the total synthesis of the natural product and its core components, the modification of its carbohydrate domains, and the creation of hybrid molecules.

Key synthetic achievements include the total synthesis of the carbohydrate fragments of this compound A1, which was a critical step in understanding the role of the sugar moieties. rice.edu Synthetic strategies have also been developed to construct the bicyclic enediyne core, which is essential for the molecule's DNA-cleaving ability. kiesslinglab.com One approach involved an intramolecular Diels-Alder reaction of a vinylallene to form the this compound/calichemicin skeleton. kiesslinglab.com Another focused on creating the bicyclic core using dicobalt hexacarbonyl alkyne complexes to mediate the key bond formations. acs.org

Analog design has often involved modifying the oligosaccharide portion of the molecule. For instance, analogs have been synthesized where the terminal carbohydrate ring E of this compound A1B was replaced with a basic side chain, aiming to alter the molecule's interaction with DNA. researchgate.net The synthesis of hybrid structures, combining features of this compound with other enediynes like dynemicin, has also been explored to create novel compounds with potentially enhanced properties. orgsyn.orgjcbose.ac.in Furthermore, the concept of enediyne prodrugs has been applied, designing molecules that can be activated under specific physiological conditions, such as a lower pH environment, to release the reactive enediyne warhead. researchgate.netorganic-chemistry.org

Correlation between Structural Modifications and DNA Binding Affinity

The binding of this compound to the minor groove of DNA is a prerequisite for its cytotoxic action. SAR studies have elucidated the specific roles of its different structural components in this interaction. The trisaccharide moiety is a key determinant for DNA binding, anchoring the molecule in the correct orientation for subsequent cleavage. vulcanchem.compnas.org

Solution structures of the this compound A1-DNA complex, determined by NMR and molecular dynamics, have provided detailed insights into the binding mode. nih.gov These studies revealed that the methoxyacrylyl-anthranilate group of this compound A1 intercalates into the DNA helix, while the trisaccharide chain binds within the minor groove. nih.gov The thiomethyl sugar (ring B) is positioned deep within the groove, making extensive hydrophobic contacts. The sulfur atom of this sugar can also form a hydrogen bond with a guanine base, further stabilizing the complex. nih.gov

The importance of these interactions is highlighted by comparing the activity of different analogs. This compound D, which lacks the thiomethyl sugar, exhibits significantly reduced potency, attributed to its altered and weaker binding to DNA. vulcanchem.com Similarly, the hydrophobic nature of the interaction is crucial, as studies have shown that this compound binds with higher affinity when the DNA structure is more flexible and can undergo the necessary conformational distortion to accommodate the drug. nih.gov

| Structural Modification | Effect on DNA Binding Affinity | Reference |

|---|---|---|

| Removal of the fucose-anthranilate moiety (this compound C) | May have some effect on binding, but does not significantly contribute to base recognition. | pnas.org |

| Removal of the thiomethylhexapyranose (Sugar B) (this compound D) | Significantly reduced binding affinity and potency due to the loss of extensive intermolecular contacts with the DNA minor groove. | vulcanchem.com |

| Complete trisaccharide moiety | Essential for proper binding and positioning of the drug in the DNA minor groove. | vulcanchem.compnas.org |

| Methoxyacrylyl-anthranilate group | Acts as an intercalator, anchoring the drug and contributing to sequence-specific binding. | nih.gov |

Impact of Structural Changes on DNA Cleavage Efficiency and Selectivity

The DNA-cleaving ability of this compound is mediated by the enediyne core, which, upon activation, undergoes Bergman cyclization to form a highly reactive diradical species. vulcanchem.comnih.gov This diradical then abstracts hydrogen atoms from the DNA backbone, leading to strand scission. nih.gov

SAR studies have demonstrated that while the enediyne core is responsible for the cleavage chemistry, the attached sugar moieties significantly influence the efficiency and selectivity of this process. The diacetylenic ring core itself is what determines the sequence preference for DNA scission. nih.govtandfonline.com However, the oligosaccharide chain plays a critical role in modulating the efficiency of the cleavage, likely by ensuring tight and correctly positioned binding to the DNA. nih.govtandfonline.com

| This compound Analog | Key Structural Feature | Impact on DNA Cleavage | Reference |

|---|---|---|---|

| This compound A1 | Complete structure with enediyne core, trisaccharide, and fucose-anthranilate. | Most potent; efficient single- and double-strand breaks. Cleavage preference: T > C > A > G. | vulcanchem.comnih.gov |

| This compound C | Lacks the fucose-anthranilate moiety. | High cleavage activity but requires ~10x higher concentration than A1. Retains the same sequence specificity. | pnas.org |

| This compound D | Lacks the fucose-anthranilate and the thiomethylhexapyranose. | Considerably lower cleavage activity than A1 and C. Retains the same sequence specificity. | pnas.org |

| This compound E | Lacks the fucose-anthranilate, thiomethylhexapyranose, and isopropylamino sugar. | Further reduced activity, but retains a common sequence preference. | vulcanchem.comnih.gov |

| Analogs with modified diyn-ene group (e.g., this compound X, Z) | Modified enediyne core. | Lack of DNA-cleaving activity, demonstrating this group is essential. | vulcanchem.com |

Computational Approaches in this compound Analog Design

Computational chemistry has become an indispensable tool in the study of this compound and the design of its analogs. Techniques such as molecular dynamics (MD) simulations and docking studies have provided atomic-level resolution of the drug-DNA complex, guiding the rational design of new derivatives. nih.gov

Early computational work involved combined NMR and solvated molecular dynamics calculations to determine the three-dimensional structure of the this compound A1-d(C-G-G-A-T-C-C-G) duplex complex. nih.govacs.org These models provided a molecular explanation for the observed sequence specificity, showing how the drug fits into the minor groove and how the reactive enediyne is positioned near the sites of hydrogen abstraction on the DNA backbone. nih.gov

Computational studies have also been employed to investigate the Bergman cyclization reaction, which is central to this compound's mechanism of action. nih.gov By calculating the activation energies and internuclear distances of various enediyne structures, researchers can predict their reactivity at physiological temperatures. nih.gov These theoretical insights help in designing new enediyne "warheads" with tailored activation properties. smu.edu For example, computational models can help identify modifications that lower the activation barrier for cyclization, potentially leading to more potent compounds. nih.gov

Furthermore, in silico docking studies are used to predict the binding affinity and orientation of newly designed analogs within the DNA minor groove. smu.eduresearchgate.net This allows for the virtual screening of potential drug candidates before undertaking their complex and resource-intensive synthesis. The goal is to design molecules with improved docking specificity and energy, for example, by modifying the oligosaccharide tail to achieve better complementarity with the DNA target. smu.edu

Synthetic Methodologies for Esperamicin and Its Derivatives

Total Synthesis of the Esperamicin Core Structure

The total synthesis of the this compound aglycone, the bicyclo[7.3.1]tridecadiynene core, represents a significant achievement in organic synthesis due to the inherent strain and reactivity of the 10-membered enediyne ring. Early strategies focused on establishing the bicyclic framework efficiently, with the enediyne moiety installed subsequently.

A key approach involves an intramolecular (Type 2) Diels-Alder reaction to form the bicyclic core. kiesslinglab.com In a synthesis reported by Schreiber and coworkers, a vinylallene precursor was designed to undergo cycloaddition, leveraging the favorable geometric constraints imposed by the enediynyl connector. kiesslinglab.comkiesslinglab.com This modular strategy provided a concise and practical route to the core structure. kiesslinglab.com

Another notable strategy employed an intramolecular Nozaki reaction, a chromium(II)-mediated coupling, for the critical ring closure step, demonstrating the utility of transition-metal-mediated reactions in forming such strained macrocycles. acs.org Research by Magnus and others explored the use of cobalt complexes to stabilize the enediyne system during synthesis, allowing for manipulations that would otherwise be impossible.

The table below outlines a representative sequence for constructing the bicyclic core, highlighting key transformations.

Table 1: Key Transformations in the Synthesis of the this compound Bicyclic Core

| Step | Precursor | Key Reagents/Conditions | Product | Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Aldehyde derived from (S)-glycidol | n-BuLi, propargyl bromide | Alkyne-functionalized epoxide | Acetylide addition | kiesslinglab.com |

| 2 | Alkyne-functionalized epoxide | Red-Al | Vinylallene | Reductive opening of epoxide | kiesslinglab.com |

| 3 | Silyl-protected vinylallene | Benzene, reflux, Kishi's radical inhibitor | Bicyclic cycloadduct | Intramolecular Diels-Alder reaction | kiesslinglab.com |

These synthetic campaigns not only provided access to the natural product's core but also enabled detailed studies of its chemical properties and reactivity, particularly the factors influencing the Bergman cyclization. kiesslinglab.com

Stereoselective Synthesis of the Enediyne Chromophore

Achieving the correct stereochemistry of the densely functionalized enediyne chromophore is a critical challenge. Strategies for stereocontrol have relied on both substrate-controlled and reagent-controlled asymmetric reactions.

One successful approach utilized a chiral pool starting material, (-)-quinic acid, to establish the absolute stereochemistry of the carbocyclic core. researchgate.net This enantiospecific synthesis allowed for the construction of the bicyclic enediyne in either enantiomeric form. The key steps involved the reaction of a chiral aldehyde with a dichlorocerium trimethylsilyl (TMS) acetylide, followed by a palladium(0)-assisted construction of the acyclic enediyne precursor. Subsequent cyclization using potassium hexamethyldisilazide (KHMDS) efficiently yielded the desired bicyclic intermediate with high stereocontrol. researchgate.net

In the intramolecular Diels-Alder strategy, the stereochemistry at the propargylic center of the major cycloadduct isomer was confirmed by Nuclear Overhauser Effect (NOE) difference experiments, demonstrating that the geometry of the transition state controlled the stereochemical outcome. kiesslinglab.com The use of silyl or sulfinyl acetylenes as nucleophiles in heteroconjugate addition reactions has also been explored as a powerful methodology for introducing stereocenters with high selectivity, providing precursors for enediyne systems. iupac.org

Table 2: Approaches to Stereocontrol in this compound Chromophore Synthesis

| Method | Key Feature | Starting Material/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Chiral Pool Synthesis | Use of a naturally chiral starting material | (-)-Quinic Acid | Enantiospecific synthesis of the bicyclic core | researchgate.net |

| Diastereoselective Cycloaddition | Exo transition state geometry in Diels-Alder reaction | Acyclic vinylallene precursor | Formation of the major diastereomer corresponding to the natural product's stereochemistry | kiesslinglab.com |

These methodologies highlight the diverse tactics employed to solve the complex stereochemical puzzle presented by the this compound chromophore.

Synthesis of Oligosaccharide Moieties and Their Conjugation

The oligosaccharide portion of this compound is crucial for its sequence-specific DNA binding and consists of a complex trisaccharide and an anthranilate unit. Its synthesis is a major undertaking, involving the preparation of several unusual sugar derivatives and their stereocontrolled assembly. The key components include a hydroxyamino sugar (ring A), a thiomethyl sugar (ring B), and an isopropylamino sugar (ring C).

The total synthesis of the carbohydrate fragments of this compound A1 was notably accomplished by the Nicolaou group. rice.edu Their strategy involved the individual synthesis of each protected monosaccharide unit followed by a stepwise glycosylation sequence to assemble the full oligosaccharide. One of the most challenging aspects was the construction of the unusual β-N-O glycosidic bond connecting the A and B rings. researchgate.net

Table 3: Key Glycosidic Linkages in the this compound Oligosaccharide

| Linkage | Connected Moieties | Bond Type | Synthetic Challenge |

|---|---|---|---|

| Ring A - Ring B | Hydroxyamino sugar - Thiomethyl sugar | β-N-O Glycosidic Linkage | Formation of a rare and sensitive nitrogen-oxygen bond |

| Ring A - Ring C | Hydroxyamino sugar - Isopropylamino sugar | β-Glycosidic Linkage | Stereocontrolled formation of the glycosidic bond |

Conjugation of the fully assembled oligosaccharide to the enediyne aglycone is the final and most delicate step. This typically involves the coupling of a glycosyl donor (an activated form of the oligosaccharide) with a hydroxyl group on the aglycone. Given the lability of the enediyne core, these coupling reactions must be performed under exceptionally mild conditions to avoid triggering premature Bergman cyclization or other decomposition pathways.

Semi-Synthetic Approaches for this compound Derivatization

Semi-synthesis, which involves the chemical modification of the natural product isolated from fermentation, is a powerful tool for generating analogues for structure-activity relationship (SAR) studies. nih.gov This approach circumvents the need for a lengthy total synthesis and allows for the targeted modification of specific functional groups.

For this compound, semi-synthetic efforts have focused on creating derivatives with altered DNA-binding specificity, enhanced potency, or modified activation mechanisms. One strategy involves the synthesis of modified oligosaccharide fragments that can then be coupled to the natural aglycone or a synthetic precursor. For instance, analogues of the this compound A1B oligosaccharide have been synthesized where the terminal carbohydrate ring is replaced by a basic side chain. researchgate.net This modification aims to alter the DNA recognition properties of the molecule.

Derivatization can also occur on the aglycone itself. For example, modifications to the trisulfide "trigger" group can alter the activation mechanism of the enediyne. Synthesizing analogues with different trigger groups allows for the investigation of how nucleophilic attack initiates the cascade leading to DNA cleavage. These studies are crucial for designing new enediyne-based therapeutic agents with potentially improved pharmacological profiles. mdpi.com

Molecular and Cellular Pharmacological Studies Mechanistic Focus

Cellular Responses to Esperamicin-Induced DNA Damage

This compound exerts its potent cytotoxic effects primarily through the induction of DNA damage. nih.gov Upon activation within the cellular environment, this compound generates a highly reactive diradical species that cleaves the phosphodiester backbone of DNA, leading to both single-strand breaks (SSBs) and, more critically, double-strand breaks (DSBs). nih.govontosight.ai The formation of these lesions triggers a complex and coordinated series of cellular events known as the DNA Damage Response (DDR), which dictates the ultimate fate of the cell. nih.govaging-us.com

The DSBs induced by this compound are recognized by cellular surveillance systems as catastrophic events, initiating a robust DDR. aacrjournals.org This response is largely orchestrated by the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator that detects DSBs. aging-us.commdpi.com Following the generation of DNA breaks by this compound and other radiomimetic enediynes, cells activate DNA damage response proteins through an ATM-dependent kinase cascade. aacrjournals.orgmdpi.com

Key events in the DDR activation by this compound-like compounds include:

Sensor Activation: The MRE11-RAD50-NBS1 (MRN) complex is recruited to the sites of DSBs, which in turn binds to and activates ATM. aging-us.com

Signal Transduction: Activated ATM phosphorylates a host of downstream substrate proteins, amplifying the damage signal. mdpi.com These substrates include the checkpoint kinases CHK2 and the tumor suppressor protein p53. aacrjournals.org For instance, treatment of cells with enediynes leads to the phosphorylation of CHK2 at Threonine 68 and p53 at Serine 15. aacrjournals.org

Effector Engagement: These signaling cascades lead to the engagement of effector proteins that mediate the cellular outcomes of DNA damage, including cell cycle arrest and apoptosis. nih.gov The phosphorylation of the histone variant H2AX to form γH2AX is a well-established marker of DSB induction and DDR activation, and it is observed in cells treated with enediynes. aacrjournals.org

The table below summarizes key components of the DDR pathway activated in response to DNA damage induced by enediynes like this compound.

| Component | Role in DDR | Activation Status |

| ATM Kinase | Master regulator of the DSB response; activates downstream kinases. | Activated/Phosphorylated |

| CHK2 Kinase | Checkpoint kinase; mediates cell cycle arrest. | Activated/Phosphorylated |

| p53 | Tumor suppressor; transcriptionally activates genes for cell cycle arrest and apoptosis. | Activated/Phosphorylated |

| γH2AX | Phosphorylated histone variant; marks sites of DSBs. | Induced |

The activation of the DDR by this compound-induced damage directly impacts cell cycle progression. dtic.mil To prevent the replication of damaged DNA, the DDR activates cell cycle checkpoints, primarily the G2/M checkpoint. aacrjournals.org This is a common response to agents that cause DSBs. aacrjournals.org The arrest in the G2/M phase provides the cell with time to repair the DNA damage. unifi.it

However, the DNA lesions caused by this compound are often too extensive or complex to be repaired effectively. dtic.mil If the damage is deemed irreparable, the DDR signaling network switches from a pro-survival repair mode to a pro-death program, culminating in apoptosis. frontiersin.org The induction of apoptosis is a critical component of this compound's antitumor activity. nih.gov Studies with related enediynes show that failure to repair the induced damage leads to the induction of cell death. unifi.it The apoptotic process is characterized by the activation of caspases and cleavage of key cellular proteins like poly (ADP-ribose) polymerase (PARP). mdpi.com

Activation of DNA Damage Response Pathways (DDR)

Differential Effects of this compound in Cellular Models (e.g., DNA Repair Deficient Cells)

The cytotoxicity of this compound is profoundly influenced by the DNA repair capacity of the target cell. nih.gov Cellular models with deficiencies in specific DNA repair pathways, particularly those involved in repairing DSBs, exhibit hypersensitivity to this compound. frontiersin.orgpnas.org

Studies using isogenic strains of Escherichia coli with specific, genetically engineered defects in DNA repair pathways confirmed that DNA breakage is the primary mechanism of cytotoxicity. pnas.org Eukaryotic cells deficient in key DDR proteins, such as ATM or components of the non-homologous end joining (NHEJ) pathway like DNA-dependent protein kinase (DNA-PK), are also hypersensitive to enediyne antibiotics. frontiersin.org This differential effect underscores the reliance of cells on these repair pathways to survive this compound-induced damage. The enhanced potency in these deficient cells makes this compound and its analogs particularly interesting candidates for cancers with inherent defects in DNA repair mechanisms. ontosight.ai

The following table illustrates the differential cytotoxicity of this compound analogs in DNA repair proficient versus deficient cell lines, a concept established in early studies.

| Cellular Model | DNA Repair Status | Relative Sensitivity to this compound |

| Eukaryotic Cell Line (e.g., Human Colon Carcinoma) | Proficient | Baseline Cytotoxicity |

| DNA Repair-Deficient Prokaryotic Cell Lines | Deficient | Increased Cytotoxicity/Hypersensitivity |

| DNA-PK Deficient Eukaryotic Cells | Deficient in NHEJ | Hypersensitivity |

| ATM Deficient Eukaryotic Cells | Deficient in DDR signaling | Hypersensitivity |

Mechanistic Basis of Synergistic Activity with Other Agents

The central role of DNA repair in mitigating this compound's effects provides a clear mechanistic rationale for synergistic combinations with agents that inhibit these repair processes. dtic.mil By blocking the cell's ability to repair the DSBs caused by this compound, the cytotoxicity of the enediyne can be significantly potentiated.

A key target for achieving synergy is the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway, which is a major route for repairing DSBs. frontiersin.orgdtic.mil Pharmacological inhibition of DNA-PK has been shown to enhance the anti-leukemic effects of the related enediyne calicheamicin. frontiersin.org For example, inhibitors like wortmannin, which targets PI3K-related kinases including DNA-PK, can sensitize cultured cells to radiomimetic drugs. dtic.mil This suggests that co-administration of a specific DNA-PK inhibitor with this compound could prevent the repair of induced DSBs, leading to an accumulation of lethal damage and enhanced tumor cell killing. frontiersin.orgdtic.mil This strategy essentially creates a synthetic lethal interaction, where the combination of two individually manageable insults (this compound-induced damage and repair inhibition) leads to cell death.

Mechanisms of Resistance to Esperamicin

Intrinsic Resistance Mechanisms in Producing Microorganisms (Self-Resistance)

The producing organism, Actinomadura verrucosospora, must protect itself from the DNA-damaging capabilities of the esperamicin it synthesizes. ontosight.ai Organisms that produce enediyne antibiotics have evolved sophisticated self-resistance mechanisms to avoid self-destruction. wikipedia.orgnih.gov A primary strategy is the production of a "self-sacrificing" protein that sequesters the antibiotic, preventing it from reaching the cell's own DNA. wikipedia.orgoup.com

In a mechanism analogous to that found for the related enediyne, calicheamicin, the producing organism possesses a resistance protein that binds to the enediyne. wikipedia.orgwikipedia.org This protein then allows the reactive diradical, formed upon the activation of the enediyne, to abstract hydrogen atoms from an amino acid residue within the protein itself, rather than from the deoxyribose backbone of DNA. wikipedia.org This action results in the cleavage and destruction of both the resistance protein and the bound enediyne molecule, effectively neutralizing the threat. nih.govwikipedia.org While the specific protein in A. verrucosospora has not been as extensively characterized as CalC from the calicheamicin producer, the presence of genes encoding for such resistance proteins is a conserved feature in enediyne biosynthetic gene clusters. asm.org

Table 1: Comparison of Enediyne Self-Resistance Proteins

| Feature | Calicheamicin Resistance (CalC) | General Enediyne Resistance |

|---|---|---|

| Mechanism | Self-sacrifice. wikipedia.org | Sequestration and self-sacrifice. wikipedia.orgnih.gov |

| Action | CalC protein is cleaved by calicheamicin, neutralizing the antibiotic. wikipedia.org | Resistance protein is cleaved by the enediyne, preventing DNA damage. wikipedia.org |

| Genetic Basis | The calC gene is located within the calicheamicin biosynthetic gene cluster. wikipedia.org | Resistance genes are typically clustered with biosynthetic genes. asm.org |

Acquired Cellular Resistance Mechanisms

Cancer cells can develop resistance to chemotherapeutic agents like this compound through various acquired mechanisms. These often involve alterations in cellular pathways that either repair the drug-induced damage or reduce the intracellular concentration of the active compound.

Since this compound's primary mode of action is the induction of single- and double-strand DNA breaks, a cell's ability to repair this damage is a critical determinant of its sensitivity. ontosight.aisrce.hr Enhanced DNA repair capacity is a known mechanism of resistance to DNA-damaging agents. medsci.orgebrary.net

Studies using isogenic strains of Escherichia coli with specific defects in DNA repair pathways have provided insight into this resistance mechanism. Research demonstrated that bacterial cells deficient in DNA repair were significantly more sensitive to this compound A1, confirming that functional DNA repair pathways are crucial for mitigating its cytotoxic effects. pnas.org Furthermore, genome-wide transcriptional analysis in Saccharomyces cerevisiae exposed to this compound A1 revealed the induction of genes involved in DNA repair and stress responses. nih.gov This suggests that cells can upregulate their DNA repair machinery as a direct response to this compound-induced damage. The DNA damage response (DDR) is a complex network of signaling pathways that senses DNA lesions and coordinates cell cycle arrest and repair, and its modulation can lead to chemoresistance. ebrary.netresearchgate.net

Table 2: Research Findings on DNA Repair in Response to Enediynes

| Organism/Cell Type | Enediyne Used | Key Finding | Reference |

|---|---|---|---|

| Escherichia coli | This compound A1 | Strains with deficient DNA repair pathways showed increased sensitivity. | pnas.org |

| Saccharomyces cerevisiae | This compound A1, Calicheamicin γ1I, Neocarzinostatin | Exposure induced the expression of DNA repair and stress response genes. | nih.gov |

Reducing the effective intracellular concentration of a drug is a common resistance strategy. This can be achieved by actively pumping the drug out of the cell or by cellular detoxification processes.

The activation of this compound is initiated by a nucleophilic attack on its methyl trisulfide trigger, often by cellular thiols such as glutathione. mit.eduacs.orgnih.gov While this reaction is necessary for the drug's cytotoxic action, it also represents a potential pathway for detoxification. High intracellular levels of glutathione and associated enzymes could potentially lead to the rapid inactivation of this compound before it can reach its DNA target. google.com This is a recognized resistance mechanism for other chemotherapeutic agents, where increased glutathione levels contribute to drug detoxification. google.comucl.ac.uk

Additionally, multidrug resistance (MDR) can be conferred by membrane proteins, such as P-glycoprotein, that function as drug efflux pumps, actively expelling a wide range of structurally diverse compounds from the cell. ucl.ac.ukgoogle.comgoogle.com While direct evidence specifically implicating efflux pumps in this compound resistance is not extensively detailed in the provided search results, it is a plausible mechanism given that the hydrophobicity of some drug molecules can make them substrates for these transporters. sci-hub.se

Advancements in this compound Research: From Chemical Biology to Future Therapeutics

This compound, a potent member of the enediyne class of antitumor antibiotics, continues to be a focal point of intensive research due to its unique mechanism of action and potential for therapeutic applications. This article delves into the advanced research avenues and future directions for this compound, focusing on its chemical biology applications, the rational design of next-generation analogs, and emerging biosynthetic strategies.

常见问题

Q. What are the key structural characteristics of Esperamicin variants, and how do they influence biochemical activity?

- Methodological Answer : this compound variants differ in substituents (R1, R2, R3) and structural units (n values), as shown in comparative tables . For example, this compound A1 (n=3, R3=CHMe2) exhibits distinct DNA-binding affinity compared to A1c (n=3, R3=Me) due to steric and electronic variations. Researchers should use NMR, X-ray crystallography, and molecular docking to correlate substituent effects with activity .

Q. What is the established protocol for synthesizing this compound A’s carbohydrate fragment?

- Methodological Answer : The synthesis involves sequential esterification, reduction, and acylation reactions. Key steps include using phthalic anhydride for aromatic ring formation and controlled halogenation to finalize the carbohydrate moiety . Reproducibility requires strict temperature control (±2°C) and inert atmospheres to prevent side reactions .

Q. How does this compound induce DNA cleavage, and what experimental models validate this mechanism?

- Methodological Answer : this compound generates diradical intermediates via Bergman cycloaromatization, abstracting hydrogen atoms from DNA strands, leading to double-strand breaks . Validate using plasmid relaxation assays (e.g., pBR322 DNA) and gel electrophoresis. Include radical scavengers (e.g., glutathione) as negative controls to confirm mechanism specificity .

Advanced Research Questions

Q. How can researchers design comparative studies to evaluate the efficacy of this compound variants against resistant cancer cell lines?

- Methodological Answer :

Hypothesis : Structural variations (e.g., R3 substituents) modulate potency in multidrug-resistant (MDR) cells.

Design : Use a panel of MDR cell lines (e.g., NCI/ADR-RES) and measure IC50 values via MTT assays.

Controls : Include Calicheamicin (a structurally related enediyne) and vehicle-only groups.

Data Analysis : Apply ANOVA with post-hoc Tukey tests to compare variant efficacy. Address batch effects by repeating experiments across independent cell passages .

Q. How should researchers resolve contradictions in reported cytotoxicity data for this compound across different studies?

- Methodological Answer :

- Identify Variables : Compare cell line origins (e.g., ATCC authentication), assay conditions (e.g., serum concentration), and purity of this compound batches (HPLC ≥95%).

- Meta-Analysis : Use PRISMA guidelines to aggregate data, stratify by study quality (e.g., blinded vs. unblinded protocols), and apply random-effects models to quantify heterogeneity .

Q. What strategies ensure reproducibility in this compound synthesis, given its sensitivity to reaction conditions?

- Methodological Answer :

- Documentation : Report exact stoichiometry, solvent grades (e.g., anhydrous THF), and purification steps (e.g., column chromatography with Rf values).

- Validation : Use high-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) to confirm intermediate structures. Share raw spectral data via repositories like Zenodo .

Q. What methodologies validate this compound’s DNA cleavage specificity in chromatin vs. free DNA?

- Methodological Answer :

- In Vitro : Treat nucleosomal DNA (isolated via MNase digestion) and free DNA with this compound, then analyze cleavage patterns using Southern blotting or next-gen sequencing .

- In Situ : Use chromatin immunoprecipitation (ChIP) in live cells to map binding sites and correlate with transcriptional repression markers (e.g., H3K27me3) .

Q. How do researchers select appropriate analytical techniques for quantifying this compound’s stability in physiological buffers?

- Methodological Answer :

- Stability Assays : Use LC-MS/MS with deuterated internal standards to quantify degradation products. Optimize pH (7.4) and temperature (37°C) to mimic physiological conditions.

- Kinetic Analysis : Apply pseudo-first-order kinetics to calculate half-life (t1/2) and identify degradation pathways (e.g., hydrolysis vs. oxidation) .

Q. What computational approaches optimize this compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- QSAR Modeling : Train models on variant libraries (e.g., this compound A1–A2c) using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.

- Docking Simulations : Use AutoDock Vina to predict interactions with DNA minor grooves and redox-active proteins (e.g., NADPH oxidases) .

How can frameworks like PICO or FINER improve the formulation of research questions about this compound’s therapeutic potential?

- Methodological Answer :

- PICO Example :

- Population : Triple-negative breast cancer (TNBC) models.

- Intervention : this compound A1 + hypoxia-activated prodrugs.

- Comparison : this compound monotherapy.

- Outcome : Tumor regression (measured via bioluminescence imaging).

- FINER Criteria : Ensure feasibility by piloting toxicity studies in zebrafish embryos before murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。